Cas no 117205-52-4 (Ethanaminium,2-[[[2-[(8-carboxy-1-oxooctyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt)

Ethanaminium,2-[[[2-[(8-carboxy-1-oxooctyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt structure
117205-52-4 structure
Product Name:Ethanaminium,2-[[[2-[(8-carboxy-1-oxooctyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt
CAS-nummer:117205-52-4
MF:C33H64NO10P
MW:665.835732460022
CID:138765
PubChem ID:46907870
Update Time:2025-04-19

Ethanaminium,2-[[[2-[(8-carboxy-1-oxooctyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanaminium,2-[[[2-[(8-carboxy-1-oxooctyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt
    • Ethanaminium,2-[[[2-[(8-carboxy-1-oxooctyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphin...
    • Ethanaminium,2-[[[2-[(8-carboxy-1-oxooctyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner
    • PAz-PC
    • 1-PALMITOYL-2-AZELAOYL PC
    • 1-PALMITOYL-2-AZELAOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
    • AZELAOYL PC
    • 1-O-HEXADECANOYL-2-O-(9-CARBOXYOCTANOYL)-SN-GLYCERO-3-PHOSPHOCHOLINE
    • 1-O-HEXADECANOYL-2-O-(9-CARBOXYOCTANOYL)-SN-GLYCERYL-3-PHOSPHOCHOLINE
    • 1-hexadecanoyl-2-(9-carboxy-nonanoyl)-sn-glycero-3-phosphocholine
    • LMGP20010007
    • HMS3649G17
    • GHQQYDSARXURNG-SSEXGKCCSA-N
    • AKOS040754953
    • 1-O-palmitoyl-2-O-azelaoyl-sn-glycero-3-phosphocholine
    • PC(16:0/9:0(COOH))
    • 16:0-09:0(ALDO)phosphocholine
    • [(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
    • DTXSID20922533
    • 2-O-azelaoyl-1-O-palmitoyl-sn-glycero-3-phosphocholine
    • Q27088247
    • PAzePC, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, powder
    • CHEBI:61817
    • (2-{[(2R)-2-[(8-carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium
    • 16:0-09:0(ALDO)PC
    • (2R)-2-[(8-carboxyoctanoyl)oxy]-3-(palmitoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • Epitope ID:153523
    • 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • GTPL5427
    • PAzePC, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, chloroform
    • SCHEMBL22607965
    • J-003538
    • PazePC
    • 117205-52-4
    • CS-0138434
    • (R)-7-[(8-Carboxy-1-oxooctyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt; 1-Palmitoyl-2-azelaoyl-sn-glycerophosphorylcholine
    • 117746-89-1
    • HY-134154
    • (7R)-7-[(8-Carboxy-1-oxooctyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt;
    • Inchi: 1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1
    • InChI-sleutel: GHQQYDSARXURNG-SSEXGKCCSA-N
    • LACHT: P(=O)([O-])(OC[C@@H](COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCC(=O)O)=O)OCC[N+](C)(C)C

Berekende eigenschappen

  • Exacte massa: 665.42700
  • Monoisotopische massa: 665.42678424g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 34
  • Complexiteit: 810
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.9
  • Topologisch pooloppervlak: 149Ų

Experimentele eigenschappen

  • Kleur/vorm: 无可用
  • PSA: 158.30000
  • LogboekP: 8.01600
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